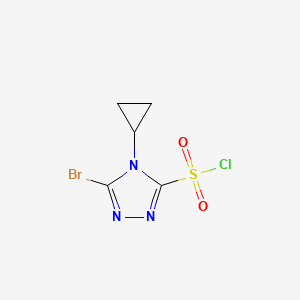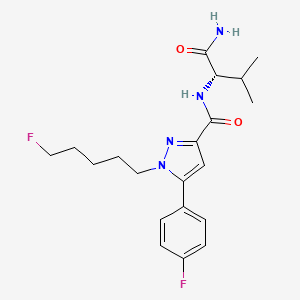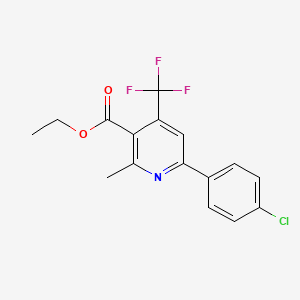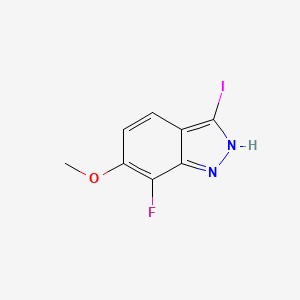![molecular formula C9H5FOS B13428879 7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)
7-Fluorobenzo[b]thiophene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluorobenzo[b]thiophene-6-carbaldehyde is a fluorinated derivative of benzothiophene Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ringFluorinated benzothiophenes are known for their unique electronic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzo[b]thiophene-6-carbaldehyde can be achieved through several synthetic routesFor instance, the direct fluorination of thiophene with molecular fluorine (F₂) is often used, although it is not highly selective . Another approach involves the use of electrophilic fluorinating agents such as sulfur trifluoride (SF₃⁺), which provides a more controlled fluorination process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, purification, and final functionalization to introduce the fluorine and aldehyde groups. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluorobenzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: 7-Fluorobenzo[b]thiophene-6-carboxylic acid.
Reduction: 7-Fluorobenzo[b]thiophene-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluorobenzo[b]thiophene-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 7-Fluorobenzo[b]thiophene-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. In materials science, the electronic properties of the fluorinated benzothiophene ring contribute to its performance in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluorobenzo[b]thiophene: Lacks the aldehyde group, resulting in different reactivity and applications.
6-Fluorobenzo[b]thiophene-7-carbaldehyde: Isomer with the fluorine and aldehyde groups at different positions, leading to distinct chemical properties.
7-Chlorobenzo[b]thiophene-6-carbaldehyde: Chlorinated analogue with different electronic effects and reactivity.
Uniqueness
7-Fluorobenzo[b]thiophene-6-carbaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C9H5FOS |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
7-fluoro-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-5H |
InChI-Schlüssel |
STLABWSKULXCOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CS2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13428803.png)









![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)

